molecular formula C14H15NO7 B8685591 Ethyl 4-(3-ethoxy-2,3-dioxopropyl)-3-nitrobenzoate

Ethyl 4-(3-ethoxy-2,3-dioxopropyl)-3-nitrobenzoate

Cat. No. B8685591
M. Wt: 309.27 g/mol
InChI Key: CCXXAFXITIWISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150577B2

Procedure details

Ethyl 4-(3-ethoxy-2,3-dioxopropyl)-3-nitrobenzoate (91 g, 0.29 mol) is suspended in 800 mL of acetic acid and it is heated with stirring to 75° C. Once the solid is dissolved, water (600 mL) is added. Zinc dust (189 g, 2.9 mol) is added carefully in small portions and the reaction temperature is kept below 85° C. The mixture is then stirred vigorously for 1 hour after the addition. EtOAc (1500 mL) is added and the mixture was filtered through Celite. The solid is washed with more EtOAc (1500 mL) and the filtrates are combined, washed twice with water (1500 mL), four times with saturated NaHCO3 (1000 mL), and once with brine (1000 mL). The filtrate is dried (Na2SO4), filtered, and concentrated to afford the crude compound which was recrystallized from toluene to afford the title compound (44.6 g, 58%) as a yellow powder.
Quantity
91 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Name
Quantity
189 g
Type
catalyst
Reaction Step Five
Yield
58%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:22])[C:5](=O)[CH2:6][C:7]1[CH:17]=[CH:16][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][C:8]=1[N+:18]([O-])=O)[CH3:2].O.CCOC(C)=O>C(O)(=O)C.[Zn]>[NH:18]1[C:8]2[C:7](=[CH:17][CH:16]=[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:9]=2)[CH:6]=[C:5]1[C:4]([O:3][CH2:1][CH3:2])=[O:22]

Inputs

Step One
Name
Quantity
91 g
Type
reactant
Smiles
C(C)OC(C(CC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-])=O)=O
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
1500 mL
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
189 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with stirring to 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it is heated
DISSOLUTION
Type
DISSOLUTION
Details
Once the solid is dissolved
CUSTOM
Type
CUSTOM
Details
is kept below 85° C
STIRRING
Type
STIRRING
Details
The mixture is then stirred vigorously for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
after the addition
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
WASH
Type
WASH
Details
The solid is washed with more EtOAc (1500 mL)
WASH
Type
WASH
Details
washed twice with water (1500 mL), four times with saturated NaHCO3 (1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude compound which
CUSTOM
Type
CUSTOM
Details
was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC2=CC=C(C=C12)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 44.6 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.